3-aminoacridin-9(10H)-one
Overview
Description
3-aminoacridin-9(10H)-one is a heterocyclic aromatic compound with the molecular formula C13H10N2O It is a derivative of acridine, featuring an amino group at the 3-position and a keto group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminoacridin-9(10H)-one typically involves the following steps:
Starting Material: The synthesis often begins with acridine or its derivatives.
Nitration: Acridine is nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid.
Oxidation: The resulting 3-aminoacridine is oxidized to form the keto group at the 9-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-aminoacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitrosoacridinone or nitroacridinone.
Reduction: 3-amino-9-hydroxyacridine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
3-aminoacridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to intercalate with DNA, making it a candidate for anticancer drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-aminoacridin-9(10H)-one involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound targets the DNA double helix, inserting itself between base pairs, which can lead to cell death in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, lacking the amino and keto groups.
3-nitroacridin-9(10H)-one: Similar structure but with a nitro group instead of an amino group.
9-aminoacridine: Lacks the keto group at the 9-position.
Uniqueness
3-aminoacridin-9(10H)-one is unique due to the presence of both an amino group at the 3-position and a keto group at the 9-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-10H-acridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHAAMLEAPQIGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198470 | |
Record name | 9(10H)-Acridinone, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50433-64-2 | |
Record name | 9(10H)-Acridinone, 3-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050433642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9(10H)-Acridinone, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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